molecular formula C21H25ClN2O4 B563197 rac Cetirizine-d8 N-Oxide CAS No. 1216444-13-1

rac Cetirizine-d8 N-Oxide

Cat. No.: B563197
CAS No.: 1216444-13-1
M. Wt: 412.94
InChI Key: IVDOUUOLLFEMJQ-BGKXKQMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The preparation of rac Cetirizine-d8 N-Oxide involves the synthesis of cetirizine followed by its oxidation to form the N-oxide derivative. The synthetic route typically includes the use of deuterated reagents to introduce deuterium atoms into the molecule. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or sodium percarbonate . Industrial production methods may vary, but they generally follow similar principles to ensure the incorporation of deuterium and the formation of the N-oxide group.

Chemical Reactions Analysis

rac Cetirizine-d8 N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium percarbonate, and other oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cetirizine in a polyethylene glycol-containing matrix leads to the formation of cetirizine N-oxide .

Scientific Research Applications

rac Cetirizine-d8 N-Oxide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a labeled metabolite to study the metabolic pathways of cetirizine. In biology, it is used to investigate the pharmacokinetics and pharmacodynamics of cetirizine. In medicine, it is used to understand the mechanisms of action and potential side effects of cetirizine . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and formulations.

Mechanism of Action

The mechanism of action of rac Cetirizine-d8 N-Oxide is similar to that of cetirizine. Cetirizine is a selective histamine H1 receptor antagonist, which means it blocks the action of histamine at the H1 receptor sites. This action helps to alleviate allergic symptoms such as sneezing, itching, and runny nose . The molecular targets involved include the histamine H1 receptors, and the pathways affected are those related to the allergic response .

Comparison with Similar Compounds

rac Cetirizine-d8 N-Oxide is unique due to the presence of deuterium atoms, which makes it a valuable tool for research. Similar compounds include cetirizine, cetirizine N-oxide, and other deuterated analogs of cetirizine. The uniqueness of this compound lies in its ability to provide insights into the metabolic and pharmacokinetic properties of cetirizine through the use of deuterium labeling .

Properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/i10D2,11D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDOUUOLLFEMJQ-BGKXKQMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C([N+](C(C(N1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])(CCOCC(=O)O)[O-])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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